molecular formula C16H24IN3O2 B599735 (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide CAS No. 144866-90-0

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide

Cat. No.: B599735
CAS No.: 144866-90-0
M. Wt: 417.291
InChI Key: MAUXQSQPLVQYAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide involves its ability to participate in various chemical reactions due to the presence of the quaternary ammonium group and the indole core. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized from this compound .

Comparison with Similar Compounds

Similar compounds to (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide include other quaternary ammonium salts and indole derivatives. Some examples are:

The uniqueness of this compound lies in its combination of the Boc protecting group and the quaternary ammonium group, which allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

trimethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N3O2.HI/c1-16(2,3)21-15(20)18-10-12(11-19(4,5)6)13-8-7-9-17-14(13)18;/h7-10H,11H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUXQSQPLVQYAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746310
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144866-90-0
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144866-90-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.